molecular formula C10H9N3O3S2 B5965785 2-[(2E)-4-OXO-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID

2-[(2E)-4-OXO-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID

Cat. No.: B5965785
M. Wt: 283.3 g/mol
InChI Key: FALAOKLSBBVLDI-VZUCSPMQSA-N
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Description

2-[(2E)-4-OXO-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound that features a thiazolidine ring, a thiophene moiety, and a hydrazone linkage

Properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c14-8(15)4-7-9(16)12-10(18-7)13-11-5-6-2-1-3-17-6/h1-3,5,7H,4H2,(H,14,15)(H,12,13,16)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALAOKLSBBVLDI-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-4-OXO-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves the condensation of a thiophene aldehyde with a thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. The reaction conditions often require acidic or basic catalysts and elevated temperatures to drive the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of industrial solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-4-OXO-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Various substituted thiazolidines.

Scientific Research Applications

2-[(2E)-4-OXO-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-4-OXO-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiazolidine ring and hydrazone linkage are crucial for its binding affinity and specificity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid: Similar structure but lacks the thiophene moiety.

    2-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.

Uniqueness

2-[(2E)-4-OXO-2-[(2E)-2-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is unique due to its combination of a thiazolidine ring, thiophene moiety, and hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

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